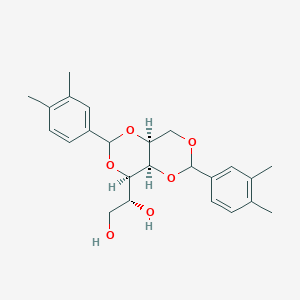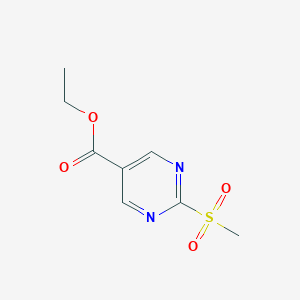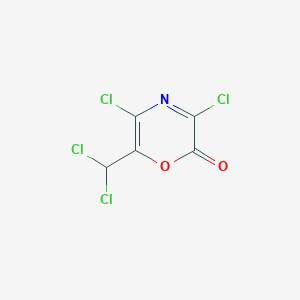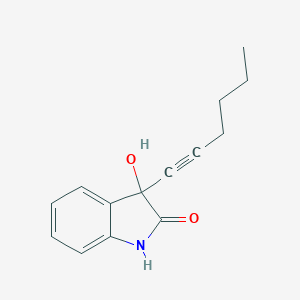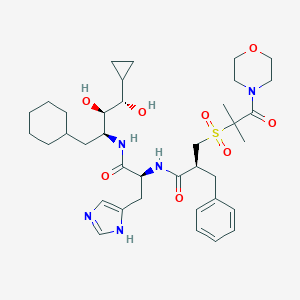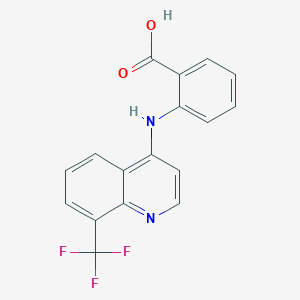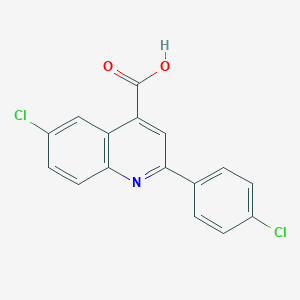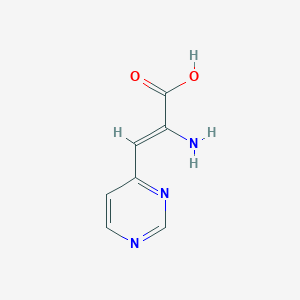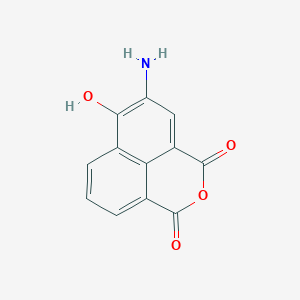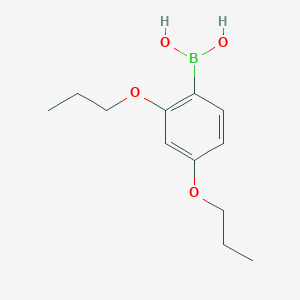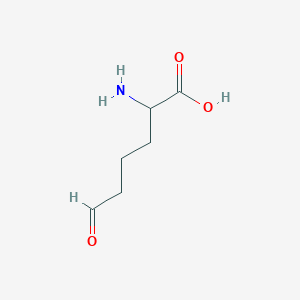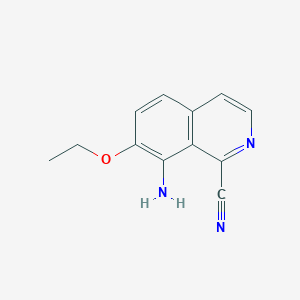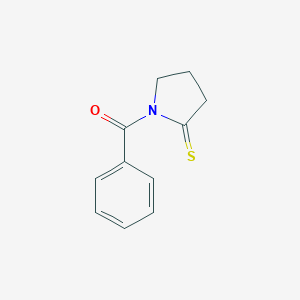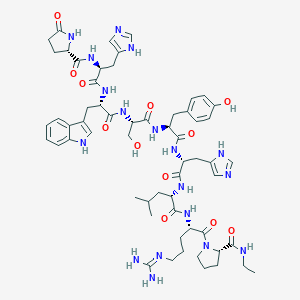
LHRH, his(6)-N-Et-pronh2(9)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Luteinizing hormone-releasing hormone (LHRH) is a hormone that plays a crucial role in the regulation of reproductive processes in animals and humans. LHRH is synthesized in the hypothalamus of the brain and released into the bloodstream, where it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. The synthesis of LHRH has been extensively studied, and various methods have been developed for its synthesis.
Mechanism Of Action
LHRH, his(6)-N-Et-pronh2(9)- stimulates the release of LH and FSH from the pituitary gland, which in turn stimulates the production of testosterone in males and estrogen in females. LHRH, his(6)-N-Et-pronh2(9)- analogs can be used to inhibit the release of LH and FSH, thereby reducing the production of testosterone and estrogen. This mechanism of action has been exploited for the treatment of various diseases.
Biochemical And Physiological Effects
LHRH, his(6)-N-Et-pronh2(9)- has various biochemical and physiological effects on the body. LHRH, his(6)-N-Et-pronh2(9)- stimulates the release of LH and FSH, which in turn stimulates the production of testosterone and estrogen. LHRH, his(6)-N-Et-pronh2(9)- analogs can be used to inhibit the release of LH and FSH, thereby reducing the production of testosterone and estrogen. This can lead to a reduction in the size of tumors in prostate cancer and breast cancer patients. LHRH, his(6)-N-Et-pronh2(9)- analogs can also be used to reduce the symptoms of endometriosis and as contraceptives.
Advantages And Limitations For Lab Experiments
LHRH, his(6)-N-Et-pronh2(9)- has several advantages and limitations for lab experiments. LHRH, his(6)-N-Et-pronh2(9)- analogs can be used to study the effects of LHRH, his(6)-N-Et-pronh2(9)- on the body and its potential use in the treatment of various diseases. However, the synthesis of LHRH, his(6)-N-Et-pronh2(9)- and its analogs is a complex process that requires specialized equipment and expertise. The cost of the synthesis process can also be a limitation for lab experiments.
Future Directions
There are several future directions for the study of LHRH, his(6)-N-Et-pronh2(9)-. One potential direction is the development of new LHRH, his(6)-N-Et-pronh2(9)- analogs for the treatment of various diseases. Another potential direction is the study of the role of LHRH, his(6)-N-Et-pronh2(9)- in the regulation of other physiological processes in the body. The development of new synthesis methods for LHRH, his(6)-N-Et-pronh2(9)- and its analogs is also an area of future research.
Synthesis Methods
The synthesis of LHRH, his(6)-N-Et-pronh2(9)- involves the solid-phase peptide synthesis (SPPS) method. The SPPS method involves the sequential addition of amino acids to a growing peptide chain, starting from the C-terminus to the N-terminus. The amino acids are protected by various protecting groups to prevent unwanted reactions during the synthesis process. The final product is obtained by cleaving the peptide from the resin and removing the protecting groups.
Scientific Research Applications
LHRH, his(6)-N-Et-pronh2(9)- has been extensively studied for its role in reproductive processes and its potential use in the treatment of various diseases. LHRH, his(6)-N-Et-pronh2(9)- analogs have been developed for the treatment of prostate cancer, breast cancer, and endometriosis. LHRH, his(6)-N-Et-pronh2(9)- agonists and antagonists have also been developed for the treatment of infertility and as contraceptives.
properties
CAS RN |
132461-43-9 |
|---|---|
Product Name |
LHRH, his(6)-N-Et-pronh2(9)- |
Molecular Formula |
C59H80N18O12 |
Molecular Weight |
1233.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H80N18O12/c1-4-64-57(88)48-12-8-20-77(48)58(89)41(11-7-19-65-59(60)61)70-51(82)42(21-32(2)3)71-54(85)46(25-36-28-63-31-68-36)75-52(83)43(22-33-13-15-37(79)16-14-33)72-56(87)47(29-78)76-53(84)44(23-34-26-66-39-10-6-5-9-38(34)39)73-55(86)45(24-35-27-62-30-67-35)74-50(81)40-17-18-49(80)69-40/h5-6,9-10,13-16,26-28,30-32,40-48,66,78-79H,4,7-8,11-12,17-25,29H2,1-3H3,(H,62,67)(H,63,68)(H,64,88)(H,69,80)(H,70,82)(H,71,85)(H,72,87)(H,73,86)(H,74,81)(H,75,83)(H,76,84)(H4,60,61,65)/t40-,41-,42-,43-,44-,45-,46+,47-,48-/m0/s1 |
InChI Key |
DVRRXWCSMLTCMJ-UAGUUFGPSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@@H]7CCC(=O)N7 |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |
sequence |
XHWSYHLRP |
synonyms |
6-His-9-N-Et-ProNH2-LHRH GnRH, His(6)-N-Et-ProNH2(9)- LHRH, His(6)-N-Et-ProNH2(9)- LHRH, histidyl(6)-N-ethylprolinamide(9)- NEHP-LHRH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



